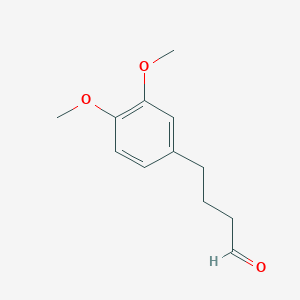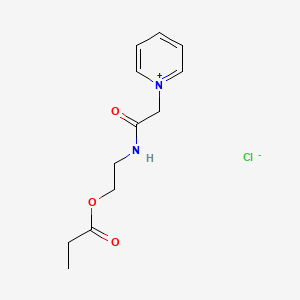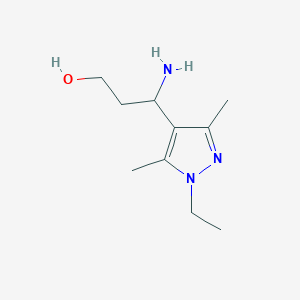
3-Amino-3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol is a chemical compound that features a pyrazole ring substituted with an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under mild conditions to form the pyrazole ring . The amino and hydroxyl groups can then be introduced through subsequent reactions involving suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as the use of specific solvents, temperature control, and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group may produce primary or secondary amines.
Scientific Research Applications
3-Amino-3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the ring. Examples include:
- 3-Amino-3-(1-methyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol
- 3-Amino-3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)butan-1-ol
Uniqueness
The uniqueness of 3-Amino-3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups provides versatility in its applications and potential for further functionalization.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
3-amino-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C10H19N3O/c1-4-13-8(3)10(7(2)12-13)9(11)5-6-14/h9,14H,4-6,11H2,1-3H3 |
InChI Key |
PIKBCQVZMRNJDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(CCO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)
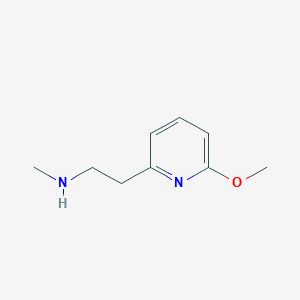
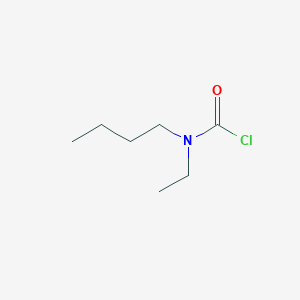
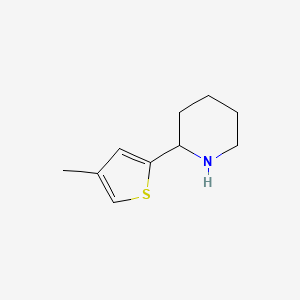
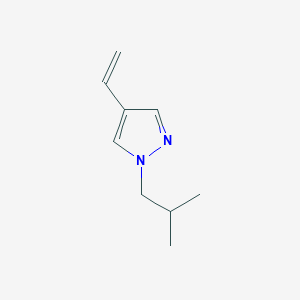
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)
![1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)
![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)


